REACTION_CXSMILES
|
[Se](=O)=[O:2].[CH3:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6]>O1CCOCC1.O>[F:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]([CH:4]=[O:2])=[O:6])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
8.43 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was then refluxed for 5-6 hrs
|
Duration
|
5.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (TLC)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a viscous oil
|
Type
|
CUSTOM
|
Details
|
after which time the solid was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |